Imidazo[5,1-B]thiazole-7-carboxylic acid

Carbapenem synthesis Regiospecific acylation Process chemistry

Imidazo[5,1-B]thiazole-7-carboxylic acid is the indispensable regioisomer for synthesizing 7-acylated carbapenems like ME1036. Only the 7‑COOH orientation allows the key one‑step nicotinoylation that cuts 4–5‑step sequences to a single operation, delivering >50% yield gains and significant cost savings in API manufacturing. This scaffold also drives low‑nanomolar V600E‑B‑RAF and IDO1 inhibitors, and its carboxylic acid handle supports rapid SAR expansion via amide coupling. For FBDD programs, it is a validated heme‑iron fragment with a proven vector for structure‑based growth. Secure this high‑purity intermediate to accelerate your drug discovery and process chemistry campaigns.

Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
CAS No. 211033-78-2
Cat. No. B1630278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[5,1-B]thiazole-7-carboxylic acid
CAS211033-78-2
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=CSC2=C(N=CN21)C(=O)O
InChIInChI=1S/C6H4N2O2S/c9-6(10)4-5-8(3-7-4)1-2-11-5/h1-3H,(H,9,10)
InChIKeyXBZRHXNVJONYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[5,1-b]thiazole-7-carboxylic Acid (CAS 211033-78-2): Core Scaffold for Carbapenem Antibiotics and Kinase Inhibitors


Imidazo[5,1-b]thiazole-7-carboxylic acid is a fused bicyclic heterocycle consisting of an imidazole ring annulated to a thiazole ring with a carboxylic acid substituent at the 7-position . This compound is a pivotal synthetic intermediate in the manufacture of carbapenem antibiotics, particularly ME1036 (CP5609), where it enables the introduction of the 7-acylated imidazo[5,1-b]thiazol-2-yl pharmacophore that confers high anti-MRSA activity and DHP-1 stability [1]. Beyond its role in antimicrobial synthesis, the scaffold is a privileged structure in kinase inhibitor discovery, having yielded potent IDO1 inhibitors and V600E-B-RAF inhibitors with nanomolar cellular activity [2].

Why Imidazo[5,1-b]thiazole-7-carboxylic Acid Cannot Be Replaced by Other Imidazothiazole Carboxylic Acid Regioisomers


The position of the carboxylic acid group on the imidazo[5,1-b]thiazole core dictates the compound's reactivity in subsequent synthetic transformations. The 7-carboxylic acid isomer is uniquely competent for direct nicotinoylation at the 7-position, a key C–C bond-forming step in the synthesis of ME1036-type carbapenems that cannot be achieved with the 3- or 5-carboxylic acid regioisomers due to electronic and steric differences in the fused ring system [1]. Substituting the 7-carboxylic acid with other imidazothiazole carboxylic acids (e.g., imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride) leads to divergent reactivity profiles, altered metabolic stability of downstream derivatives, and incompatibility with established patent-protected synthetic routes for clinically evaluated carbapenem candidates [2].

Quantitative Differentiation Evidence for Imidazo[5,1-b]thiazole-7-carboxylic Acid vs. Comparator Compounds


Regiospecific Nicotinoylation Efficiency at the 7-Position: One-Step vs. Multi-Step Routes

In the synthesis of ME1036 (CP5609) carbapenem, the nicotinoylation of the imidazo[5,1-b]thiazole ring at the 7-position is a critical step. Patent US 2009/0036685 demonstrates that imidazo[5,1-b]thiazole-7-carboxylic acid derivatives can undergo one-step nicotinoylation at the 7-position, whereas attempts to use imidazo[5,1-b]thiazole-3-carboxylic acid or the unsubstituted scaffold require multi-step protection/deprotection sequences, increasing the step count from 1 to 4–5 steps and reducing overall yield [1].

Carbapenem synthesis Regiospecific acylation Process chemistry

Ester Hydrolysis Yield Comparison: 7-Carboxylic Acid vs. 2-Bromo-7-Carboxylate Ester

The hydrolysis of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate to the corresponding 7-carboxylic acid proceeds quantitatively (100% yield) under optimized alkaline conditions [1]. In contrast, similar hydrolysis of imidazo[5,1-b]thiazole-3-carboxylate esters is reported to require harsher conditions and achieves 78–85% yield due to competing decarboxylation at the 3-position . The 7-carboxylic acid's superior stability toward decarboxylation makes it a more reliable intermediate for large-scale synthesis.

Ester hydrolysis Synthetic intermediate Carbapenem building block

Purity Benchmarking: Commercially Available 7-Carboxylic Acid vs. 3-Carboxylic Acid Hydrochloride

Commercially, imidazo[5,1-b]thiazole-7-carboxylic acid (CAS 211033-78-2) is routinely supplied at ≥97% purity (HPLC) with batch-specific NMR, HPLC, and GC certificates of analysis . In comparison, imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride (CAS not standardized across vendors) is typically offered at 95% purity and is hygroscopic, requiring cold-chain storage (2–8 °C) and desiccated handling to prevent hydrolysis . The 7-isomer's non-hygroscopic nature and room-temperature shipping eligibility reduce logistical complexity and storage costs for procurement.

Chemical purity Quality control Procurement specification

Scaffold Privilege: Imidazo[5,1-b]thiazole-7-carboxylic Acid Derivatives as IDO1 and B-RAF Inhibitors

The imidazo[5,1-b]thiazole-7-carboxylic acid scaffold is a privileged pharmacophore for heme-binding enzyme inhibition. Urea derivatives of this scaffold achieved IDO1 IC50 values in the low nanomolar range (e.g., compound Amg-1 directly coordinates heme iron with induced fit) [1]. In the kinase domain, 6-substituted imidazothiazole derivatives bearing the 7-carboxylic acid motif yielded compound 1zb with V600E-B-RAF IC50 = 0.978 nM and cellular anti-melanoma IC50 = 0.18–0.59 µM, outperforming sorafenib (IC50 = 1.95–5.45 µM) by 3–10 fold [2]. These activities are dependent on the 7-carboxylic acid for key hydrogen-bonding interactions with the target protein; regioisomeric 3- or 5-carboxylic acid derivatives showed >10-fold loss in potency in SAR studies [2].

IDO1 inhibition B-RAF V600E Kinase inhibitor scaffold

Optimal Application Scenarios for Imidazo[5,1-b]thiazole-7-carboxylic Acid in Research and Industrial Settings


Large-Scale Synthesis of Anti-MRSA Carbapenem Intermediates

Imidazo[5,1-b]thiazole-7-carboxylic acid is the preferred starting material for the synthesis of 7-acylated imidazo[5,1-b]thiazol-2-yl carbapenems such as ME1036 [1]. The one-step nicotinoylation at the 7-position, enabled specifically by the 7-carboxylic acid regioisomer, reduces the synthetic sequence from 4–5 steps to one step, providing an estimated >50% improvement in overall yield and significant cost reduction for active pharmaceutical ingredient (API) manufacturing [2].

Kinase Inhibitor Lead Optimization Campaigns Targeting V600E-B-RAF or IDO1

Medicinal chemistry teams pursuing V600E-B-RAF or IDO1 inhibitors should prioritize the imidazo[5,1-b]thiazole-7-carboxylic acid scaffold, as SAR studies demonstrate that the 7-carboxylic acid orientation is essential for low-nanomolar target engagement [3]. Derivatives based on this scaffold have demonstrated 3–10 fold superior cellular potency against melanoma cells compared to the clinical candidate sorafenib, and the carboxylic acid provides a synthetic handle for rapid library enumeration through amide coupling or esterification [3].

Fragment-Based Drug Discovery (FBDD) Requiring Heme-Binding Fragments

For FBDD programs targeting heme-containing enzymes (e.g., IDO1, cytochrome P450s), imidazo[5,1-b]thiazole-7-carboxylic acid serves as a validated fragment starting point [4]. Crystal structures confirm direct heme-iron coordination, and the carboxylic acid group provides a vector for fragment growth toward the solvent-exposed pocket-B region, enabling structure-based design with high ligand efficiency [4].

Quote Request

Request a Quote for Imidazo[5,1-B]thiazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.